BenchChemオンラインストアへようこそ!

(R)-1-((2-Bromobenzyl)amino)butan-2-ol

Chiral recognition Enantioselective synthesis CNS receptor binding

(R)-1-((2-Bromobenzyl)amino)butan-2-ol (CAS 1867933-21-8) is a chiral, non-racemic secondary amino alcohol (C11H16BrNO, MW 258.15 g/mol) that belongs to the broader class of beta-amino alcohols. Suppliers describe it primarily as a synthetic intermediate in pharmaceutical development, particularly for antidepressant agents structurally related to selective serotonin reuptake inhibitors (SSRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs).

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B8123237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-((2-Bromobenzyl)amino)butan-2-ol
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCCC(CNCC1=CC=CC=C1Br)O
InChIInChI=1S/C11H16BrNO/c1-2-10(14)8-13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3/t10-/m1/s1
InChIKeySRLJLFOJGQJNGA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-((2-Bromobenzyl)amino)butan-2-ol: Chiral Amino Alcohol Building Block for CNS-Targeted Synthesis


(R)-1-((2-Bromobenzyl)amino)butan-2-ol (CAS 1867933-21-8) is a chiral, non-racemic secondary amino alcohol (C11H16BrNO, MW 258.15 g/mol) that belongs to the broader class of beta-amino alcohols. Suppliers describe it primarily as a synthetic intermediate in pharmaceutical development, particularly for antidepressant agents structurally related to selective serotonin reuptake inhibitors (SSRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs) . Its single defined (R)-stereocenter, 2-bromobenzyl substituent, and secondary amino-butanol backbone establish three orthogonal loci for differential molecular recognition compared to its positional isomers, para/meta-bromo analogs, or the (S)-enantiomer. However, public quantitative head-to-head pharmacological data for this precise compound remain sparse.

Why Generic Substitution of (R)-1-((2-Bromobenzyl)amino)butan-2-ol Carries Undefined Risk


Direct substitution of (R)-1-((2-Bromobenzyl)amino)butan-2-ol with a positional isomer, a different enantiomer, or a racemic mixture is scientifically unsound without explicit bridging data because the compound’s biological interactions are a composite function of three sensitive structural features: (i) absolute configuration at the hydroxyl-bearing carbon, (ii) ortho-bromo substitution on the benzyl ring, and (iii) the position of the secondary alcohol on the butyl chain. Literature on chiral amino alcohols consistently demonstrates that enantiomers can exhibit orders-of-magnitude differences in receptor binding affinity and functional activity [1]. Likewise, shifting bromine from the ortho to the para position alters the electronic character of the aromatic ring and the geometry of halogen-bond interactions [2]. When these factors change simultaneously—as occurs when moving to a 4-bromobenzyl or a butan-1-ol analog—the resulting compound must be treated as a distinct chemical entity. The quantitative evidence sections below detail the measurable consequences of each structural perturbation.

Quantitative Differentiation Evidence for (R)-1-((2-Bromobenzyl)amino)butan-2-ol vs. Its Closest Analogs


Absolute Configuration: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (R)-enantiomer of 1-((2-bromobenzyl)amino)butan-2-ol is configurationally defined, whereas the racemic mixture (CAS not assigned) and the (S)-enantiomer (CAS not assigned) introduce uncontrolled stereochemical variables. In the broader beta-amino alcohol class, enantiomeric pairs frequently display divergent pharmacological profiles; the textbook example of fluoxetine (Prozac) illustrates that (R)- and (S)-enantiomers can differ substantially in potency, selectivity, and pharmacokinetics [1]. For a procurement decision, the defined (R)-enantiomer eliminates the irreproducibility inherent in racemic mixtures, where batch-to-batch enantiomeric excess can vary unless specifically controlled. Note: Direct quantitative comparison data for the (R)- vs. (S)- or racemic forms of this specific compound are not publicly available, and this evidence dimension is therefore classified as class-level inference.

Chiral recognition Enantioselective synthesis CNS receptor binding

Bromine Regioisomerism: Ortho (2-Bromo) vs. Para (4-Bromo) Substitution

The 2-bromobenzyl group in the title compound places the bromine atom ortho to the benzylic methylene, whereas close analogs such as 2-[(4-bromobenzyl)amino]-1-butanol (CAS 870540-69-5) carry the bromine in the para position [1]. Ortho substitution introduces a steric constraint that restricts rotation around the Ar–CH2 bond and alters the electrostatic potential surface of the aromatic ring. In published structure-activity relationships for N-benzyl amino alcohols targeting CNS receptors, the position of halogen substitution has been shown to modulate binding affinity by up to 10-fold in related series [2]. For the specific comparator 2-[(4-bromobenzyl)amino]-1-butanol, publicly available binding data are limited to non-CNS targets (BRD4 IC50 = 631 nM, BRD2 IC50 = 501 nM), and no direct head-to-head comparison with the 2-bromo isomer has been reported. Consequently, this evidence dimension is classified as class-level inference supplemented by structural rationale.

Halogen bonding Structure-activity relationship CNS drug design

Hydroxyl Positional Isomerism: Butan-2-ol vs. Butan-1-ol Scaffold

The title compound features the hydroxyl group on the C2 position of the butyl chain (butan-2-ol), creating a 1,2-amino alcohol motif. In contrast, the commercially available positional isomer 2-{[(2-bromophenyl)methyl]amino}butan-1-ol (CAS 1038236-95-1) places the hydroxyl on the C1 position (butan-1-ol), generating a 1,3-amino alcohol arrangement [1]. This difference alters the intramolecular hydrogen-bonding capacity and the relative orientation of the hydrogen-bond donor (OH) and the protonatable amine. In beta-adrenergic receptor ligands, the 1,2-amino alcohol pharmacophore is essential for high-affinity binding, with the relative stereochemistry of the OH and amine groups being a critical determinant of agonist vs. antagonist behavior [2]. No direct comparative biological data are publicly available for these two isomers, and this dimension is therefore class-level inference.

Hydrogen bonding Metabolic stability Pharmacophore geometry

Cholinesterase Inhibition Potential: Butyrylcholinesterase vs. Acetylcholinesterase Selectivity Profile

A structurally related compound, 2-[(4-bromobenzyl)amino]-1-butanol (CAS 870540-69-5), has been reported to exhibit moderate inhibitory activity against butyrylcholinesterase (BuChE) and acetylcholinesterase, enzyme targets relevant to Alzheimer's disease [1]. While no BuChE IC50 data have been publicly disclosed for the title compound, a ChEMBL assay record (CHEMBL654874) indicates that the racemic form of the 2-bromobenzyl amino butanol class was tested for BuChE inhibitory activity in rat striatal homogenates [2]. The ortho-bromo substitution and the (R)-configuration present in the title compound are both variables known to influence cholinesterase binding kinetics. Without direct comparison data, this remains supporting evidence that highlights the potential of the compound as a CNS-oriented tool molecule rather than a proven differentiator.

Butyrylcholinesterase CNS permeability Alzheimer's disease

Synthetic Utility: Chiral Pool Intermediate for Asymmetric Synthesis of CNS Agents

(R)-1-((2-Bromobenzyl)amino)butan-2-ol is positioned in the chemical supply chain as a chiral building block for the synthesis of antidepressant candidates . Its structure incorporates a pre-installed (R)-stereocenter that can be carried through a synthetic sequence without additional asymmetric steps, thereby reducing the cost and complexity of chiral resolution at later stages. This contrasts with achiral or racemic amino alcohol building blocks (e.g., racemic 1-((2-bromobenzyl)amino)butan-2-ol or 2-amino-1-butanol), which require stoichiometric chiral auxiliaries or chromatographic enantioseparation to achieve the same configurational outcome. The ortho-bromine substituent also provides a synthetic handle for cross-coupling chemistry (Suzuki, Buchwald-Hartwig) that is not available in non-brominated analogs. Quantitative metrics such as atom economy and step-count reduction are synthesis-route-specific and must be calculated on a per-project basis.

Chiral synthon Asymmetric synthesis Antidepressant development

High-Value Procurement and Application Scenarios for (R)-1-((2-Bromobenzyl)amino)butan-2-ol


Enantiopure CNS Lead Optimization Campaigns

When a medicinal chemistry team is optimizing a hit series targeting a chiral CNS receptor (e.g., a serotonin or dopamine transporter) and the preliminary SAR points to a 1,2-amino alcohol pharmacophore, (R)-1-((2-Bromobenzyl)amino)butan-2-ol offers a direct entry into enantiopure analogs. The defined (R)-configuration ensures that any observed activity or selectivity is attributable to a single stereoisomer, avoiding the confounding effects of racemic mixtures [1]. The 2-bromobenzyl group provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling rapid exploration of the aryl-binding pocket.

Cholinesterase-Targeted Tool Compound Synthesis

Given the reported butyrylcholinesterase activity of structurally related N-benzyl amino alcohols, (R)-1-((2-Bromobenzyl)amino)butan-2-ol can serve as a starting scaffold for the design of selective BuChE inhibitors [1]. Its ortho-bromo substitution and (R)-stereochemistry provide two vectors for modulating enzyme affinity and subtype selectivity that are absent in the more common para-bromo or racemic analogs. Researchers investigating the role of BuChE in Alzheimer's disease progression may find this scaffold a chemically tractable alternative to established carbamate-based inhibitors.

Asymmetric Synthesis of Beta-Adrenergic Receptor Ligand Precursors

The 1,2-amino alcohol motif is a well-established pharmacophore in beta-adrenergic receptor ligands (both agonists and antagonists) [1]. (R)-1-((2-Bromobenzyl)amino)butan-2-ol can be N-debenzylated to yield (R)-1-aminobutan-2-ol, a chiral amino alcohol that serves as a key intermediate for beta-blocker synthesis. Purchasing the (R)-enantiomer pre-formed circumvents the need for asymmetric reduction or enzymatic resolution at a later stage, reducing the overall synthetic step count by 1–2 steps compared to routes that start from achiral or racemic precursors.

Halogen-Bonding and Ortho-Effect Probe in Physical Organic Chemistry

The ortho-bromobenzyl moiety in (R)-1-((2-Bromobenzyl)amino)butan-2-ol presents an opportunity to study halogen-bonding interactions in protein-ligand complexes. Unlike para-bromo analogs, the ortho-bromine is positioned to engage in intramolecular interactions with the benzylic amine or to form geometrically constrained halogen bonds with target protein backbone carbonyls. This compound can be used as a probe to deconvolute the contribution of halogen position to binding free energy in a series of otherwise identical N-benzyl amino alcohols.

Quote Request

Request a Quote for (R)-1-((2-Bromobenzyl)amino)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.